Tetrandrine
Overview
Description
Tetrandrine is a bis-benzylisoquinoline alkaloid isolated from the plant Stephania tetrandra and other Chinese and Japanese herbs . It is known for its calcium channel blocking properties and has been studied for its anti-inflammatory, immunologic, and antiallergenic effects . This compound has shown potential therapeutic value in treating various conditions, including liver disease, liver cancer, lung silicosis, liver cirrhosis, and rheumatoid arthritis .
Biochemical Analysis
Biochemical Properties
Tetrandrine interacts with several biomolecules within cells. Notably, an alkynyl diazirine derivative of Tet (AD-Tet) was synthesized as a clickable photoaffinity probe to identify its molecular targets. Biochemical and cellular analyses confirmed that AD-Tet and Tet exhibit highly similar pharmacological activities. AD-Tet localizes specifically to lysosomes. Further studies revealed that lysosomal integral membrane protein-2 (LIMP-2) is a genuine molecular target of Tet. At low micromolar concentrations, Tet inhibits LIMP-2, leading to intralysosomal cholesterol accumulation, sterol regulatory-element binding protein (SREBP) activation, and disruption of cellular cholesterol metabolism. At higher concentrations, Tet activates unfolded protein response and cell death due to non-specific lysosomal protein inhibition. These findings suggest that many of Tet’s pharmacological activities are associated with lysosomal function disruption .
Cellular Effects
This compound influences various cell types and processes. It induces cancer cell apoptosis, autophagy, and cell cycle arrest. Additionally, it inhibits cell proliferation, migration, and invasion. These effects contribute to its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It induces apoptosis by activating caspase-3, caspase-8, and caspase-9. It also modulates oxidative stress pathways, affecting ROS levels and glutathione content. Furthermore, this compound impacts p53, p21waf1, and Bax expression, leading to cell cycle arrest .
Temporal Effects in Laboratory Settings
In laboratory studies, this compound’s effects change over time. Researchers have investigated its stability, degradation, and long-term impact on cellular function. Specific details on temporal effects require further exploration .
Metabolic Pathways
This compound is involved in metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux and metabolite levels. Detailed studies on these interactions are crucial for a comprehensive understanding .
Transport and Distribution
Understanding how this compound is transported and distributed within cells and tissues is essential. It may interact with transporters or binding proteins, influencing its localization and accumulation .
Subcellular Localization
This compound’s subcellular localization impacts its activity and function. Targeting signals and post-translational modifications guide it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrandrine can be synthesized through a free radical coupled dimerization of S-N-methylcoclaurine . The preparation of this compound nanocrystals using a microfluidic method has also been explored to enhance its bioavailability and solubility . This method involves the use of glycyrrhetinic acid as a stabilizer and optimization through a single-factor test and Box-Behnken response surface method .
Industrial Production Methods: Industrial production of this compound involves the extraction from the root block of Stephania tetrandra using various techniques such as grinding, high-pressure homogenization, nano-deposition, emulsion, and supercritical fluid crystallization . These methods aim to produce this compound with optimal particle size, polydispersity index (PDI), and morphology .
Chemical Reactions Analysis
Types of Reactions: Tetrandrine undergoes various chemical reactions, including oxidation, reduction, and substitution. It exhibits anti-inflammatory effects through mechanisms such as the suppression of extra-signal response kinase (ERK1/2), c-jun N-terminal kinase (JNK1/2), inhibition of the phosphorylation and degradation of inhibitor of kappa B (IκB), and activation of NF-κB .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions involving this compound include various derivatives with enhanced pharmacological properties. For example, this compound derivatives have shown potent cytotoxic effects on cancer cells by inducing apoptosis and cell cycle arrest .
Scientific Research Applications
Tetrandrine has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is studied for its unique chemical structure and reactivity. It serves as a model compound for the synthesis of other bis-benzylisoquinoline alkaloids.
Biology: In biological research, this compound is used to study its effects on cellular processes such as apoptosis, autophagy, and cell cycle regulation. It has been shown to induce apoptosis in various cancer cell lines by modulating the expression of caspases and other apoptotic proteins .
Medicine: this compound has significant potential in medical research, particularly in the treatment of inflammatory diseases, cancer, and cardiovascular conditions. It has been used to treat silicosis, autoimmune disorders, inflammatory pulmonary diseases, and hypertension . Additionally, this compound has shown promise in inhibiting the entry of Ebola virus into host cells .
Industry: In the pharmaceutical industry, this compound is explored for its potential as a therapeutic agent. Its derivatives are being developed for enhanced stability and efficacy in drug delivery systems .
Mechanism of Action
Tetrandrine exerts its effects through various molecular targets and pathways. It acts as a calcium channel blocker, inhibiting the influx of calcium ions into cells . This action leads to vasodilation and reduced blood pressure. This compound also modulates signaling pathways such as NF-κB, MAPK, ERK, and STAT3, which are involved in inflammation and cancer progression . By inhibiting these pathways, this compound reduces inflammation, fibrosis, and tumor growth .
Comparison with Similar Compounds
Tetrandrine is often compared with other bis-benzylisoquinoline alkaloids such as fangchinoline and sinomenine. While all these compounds share similar chemical structures, this compound is unique in its potent calcium channel blocking activity and broad range of pharmacological effects . Fangchinoline, for example, also exhibits anti-inflammatory properties but through different mechanisms . Sinomenine is another related compound with anti-inflammatory and immunosuppressive effects, commonly used in the treatment of rheumatoid arthritis .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research and medicine. Its unique chemical structure and broad range of pharmacological effects make it a valuable subject of study for developing new therapeutic agents and understanding complex biological processes.
Properties
IUPAC Name |
(1S,14S)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTKBKWTSCPRNU-KYJUHHDHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H42N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178062, DTXSID70881383 | |
Record name | S,S-(+)-Tetrandrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10178062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+/-)-Tetrandrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70881383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
622.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
518-34-3, 23495-89-8 | |
Record name | Tetrandrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=518-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | (+)-Tetrandrine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518343 | |
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Record name | Selenophene 6 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023495898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrandrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14066 | |
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Record name | DL-Tetrandine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91771 | |
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Record name | tetrandrine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77037 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | S,S-(+)-Tetrandrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10178062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+/-)-Tetrandrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70881383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrandrine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRANDRINE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29EX23D5AJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | TETRANDRINE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS4W77H3SD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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